molecular formula C5H11NO B042184 (R)-3-Methoxypyrrolidine CAS No. 120099-60-7

(R)-3-Methoxypyrrolidine

Cat. No.: B042184
CAS No.: 120099-60-7
M. Wt: 101.15 g/mol
InChI Key: BWRWNUQAQPAYCK-RXMQYKEDSA-N
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Description

®-3-Methoxypyrrolidine is a chiral heterocyclic organic compound It features a pyrrolidine ring substituted with a methoxy group at the third position The ®-configuration indicates the specific spatial arrangement of the substituents around the chiral center, making it one of the enantiomers of 3-methoxypyrrolidine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Methoxypyrrolidine can be achieved through several methods. One common approach involves the asymmetric reduction of 3-methoxypyrrolidin-2-one using chiral catalysts. Another method includes the enantioselective alkylation of pyrrolidine derivatives with methoxy-containing reagents under controlled conditions to ensure the desired ®-configuration.

Industrial Production Methods: In an industrial setting, the production of ®-3-Methoxypyrrolidine often involves large-scale asymmetric synthesis using chiral catalysts or biocatalysts to achieve high enantiomeric purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the desired enantiomer.

Types of Reactions:

    Oxidation: ®-3-Methoxypyrrolidine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of ®-3-Methoxypyrrolidine can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The methoxy group in ®-3-Methoxypyrrolidine can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

®-3-Methoxypyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in enzyme-catalyzed reactions.

    Medicine: ®-3-Methoxypyrrolidine derivatives are explored for their therapeutic potential, including as intermediates in the synthesis of drugs targeting neurological disorders.

    Industry: It is utilized in the production of fine chemicals and as a precursor in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of ®-3-Methoxypyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the chiral center play crucial roles in its binding affinity and selectivity. The compound can modulate biological pathways by acting as an agonist or antagonist, depending on the target. Detailed studies on its binding interactions and conformational changes provide insights into its pharmacological effects.

Comparison with Similar Compounds

    (S)-3-Methoxypyrrolidine: The enantiomer of ®-3-Methoxypyrrolidine, differing in the spatial arrangement of the substituents around the chiral center.

    3-Hydroxypyrrolidine: A structurally similar compound with a hydroxyl group instead of a methoxy group.

    3-Methylpyrrolidine: Another analog with a methyl group at the third position instead of a methoxy group.

Uniqueness: ®-3-Methoxypyrrolidine is unique due to its specific ®-configuration, which imparts distinct stereochemical properties and biological activities compared to its enantiomer and other analogs. Its methoxy group also contributes to its unique reactivity and interaction with molecular targets.

Properties

IUPAC Name

(3R)-3-methoxypyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-7-5-2-3-6-4-5/h5-6H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRWNUQAQPAYCK-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50568009
Record name (3R)-3-Methoxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120099-60-7
Record name (3R)-3-Methoxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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